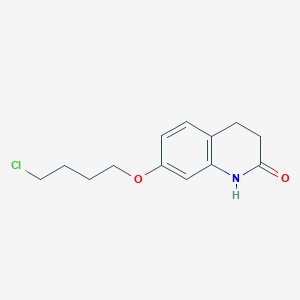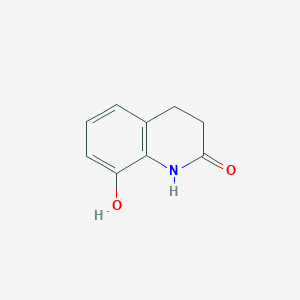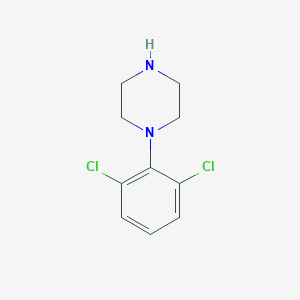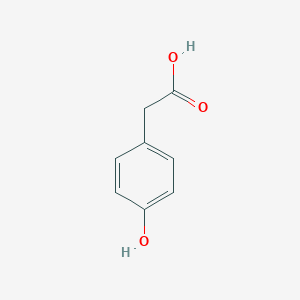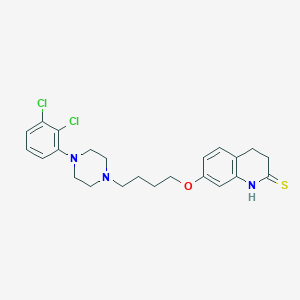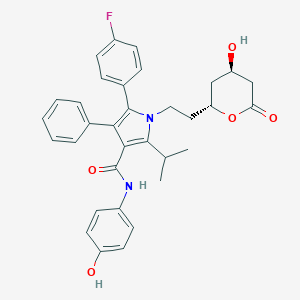
P-Hydroxyatorvastatin lactone
Descripción general
Descripción
P-Hydroxyatorvastatin lactone is a metabolite of Atorvastatin . It is intended for pharmaceutical applications . The molecular formula of P-Hydroxyatorvastatin lactone is C33H33FN2O5 .
Synthesis Analysis
Atorvastatin, a lipid-lowering drug widely used in the treatment of cardiovascular diseases, has significant clinical significance. The synthetic procedures of atorvastatin, including Paal-Knorr synthesis and several new synthetic strategies, have been discussed in the literature .
Molecular Structure Analysis
The molecular structure of P-Hydroxyatorvastatin lactone is complex, with a molecular formula of C33H33FN2O5 . The compound is a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain .
Chemical Reactions Analysis
Atorvastatin is a carboxylic acid that exists in equilibrium with a lactone form in vivo . The primary proposed mechanism of atorvastatin metabolism is through cytochrome P450 3A4 hydroxylation to form active ortho- and para-hydroxylated metabolites .
Aplicaciones Científicas De Investigación
1. Physiologically-Based Pharmacokinetic Modeling
- Summary of Application: P-Hydroxyatorvastatin lactone is used in the study of pharmacokinetics, specifically in the modeling of Atorvastatin. Atorvastatin is a carboxylic acid that exists in equilibrium with a lactone form in vivo . This work assesses gastric acid-mediated lactone equilibration of atorvastatin and incorporates this into a physiologically-based PK (PBPK) model to describe atorvastatin acid, lactone, and their major metabolites .
- Methods of Application: In vitro acid-to-lactone conversion was assessed in simulated gastric fluid and included in the model . The PBPK model was verified with in vivo data including CYP3A4 and OATP inhibition studies .
- Results or Outcomes: The model emphasizes the need to include gastric acid–lactone conversion and all major atorvastatin-related species for the prediction of atorvastatin PK .
2. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins
- Summary of Application: The lactone and acid forms of statins, including P-Hydroxyatorvastatin lactone, have been studied for their pleiotropic effects . These effects include anti-inflammatory, immunomodulatory, and anti-proliferative properties .
- Methods of Application: The study addresses the contributions of the lactone and acid forms to the anti-cancerogenic effect of statins, with discordant results due to the difficulty in clearly separating the cellular effects induced by the two forms both in vitro and in vivo due to the interconversion mediated by enzymatic and pH-dependent chemical reactions .
- Results or Outcomes: The study suggests that significant gastric acid–lactone conversion of atorvastatin is necessary to describe atorvastatin PK, alone and with concomitant drugs .
3. Determination of Atorvastatin and Metabolites
- Summary of Application: P-Hydroxyatorvastatin lactone is used in the determination of atorvastatin and its metabolites . This involves the optimization of the helium collision energy during tandem mass spectrometric (MS) detection and estimation of in-source interconversion .
- Methods of Application: The lactone forms of atorvastatin, including P-Hydroxyatorvastatin lactone, were obtained by adding 1 ml chloroform and 50 μl 0.1 M sulfuric acid to 100 μg of each of the available substances . This method was used for the purpose of optimizing the helium collision energy during tandem mass spectrometric (MS) detection and estimation of in-source interconversion .
- Results or Outcomes: The study provided a method for the determination of atorvastatin and its metabolites, which can be useful in various analytical and pharmacokinetic studies .
4. pH-Dependent Acid-Lactone Conversion
- Summary of Application: P-Hydroxyatorvastatin lactone is used in the study of pH-dependent acid-lactone conversion of Atorvastatin . This work assesses the role of pH-dependent acid-lactone conversion in atorvastatin PK and drug–drug interactions .
- Methods of Application: In vitro acid-to-lactone conversion was assessed in simulated gastric fluid and included in the model . The model was verified with in vivo data including CYP3A4 and OATP inhibition studies .
- Results or Outcomes: The model emphasizes the need to include gastric acid–lactone conversion and all major atorvastatin-related species for the prediction of atorvastatin PK .
Direcciones Futuras
An important issue raised in the literature is the in vitro assays of Atorvastatin metabolism reveal lactonization as the critical first step in Atorvastatin disposition and suggest that Atorvastatin-hydroxylated metabolites would be mostly formed after hydrolysis of the corresponding lactone products due to the higher affinity of the lactone form of Atorvastatin for the active site of CYP450 isoforms .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJMDZSAAFACAM-KAYWLYCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167535 | |
| Record name | p-Hydroxyatorvastatin lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Hydroxyatorvastatin lactone | |
CAS RN |
163217-70-7 | |
| Record name | (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163217-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hydroxyatorvastatin lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxyatorvastatin lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXYATORVASTATIN LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1316I46GEX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



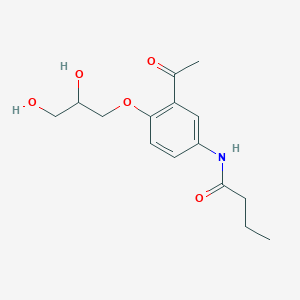
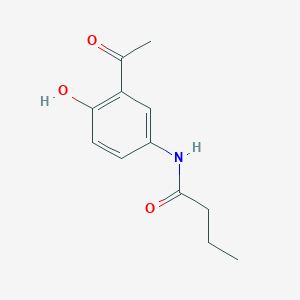
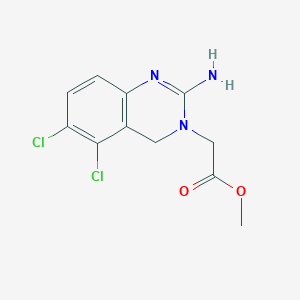
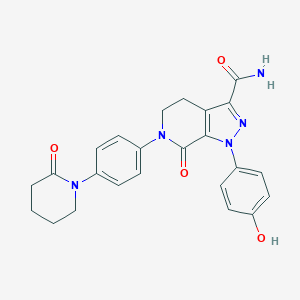
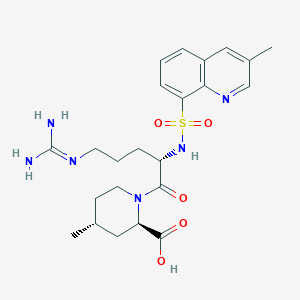
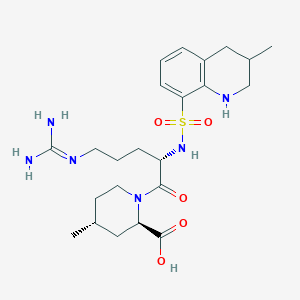

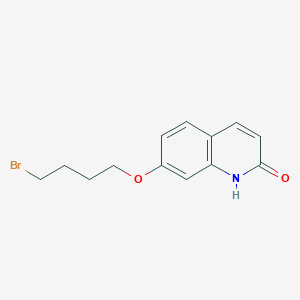
![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)
